2-Amino-5-methylhexan-1-ol
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Overview
Description
2-Amino-5-methylhexan-1-ol is an organic compound with the molecular formula C7H17NO It is a derivative of hexanol, where an amino group is attached to the second carbon and a methyl group is attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-methylhexan-1-ol can be synthesized through several methods. One common approach involves the reaction of 5-methylhexan-1-ol with ammonia in the presence of a catalyst. The reaction typically requires elevated temperatures and pressures to proceed efficiently. Another method involves the reduction of 2-nitro-5-methylhexan-1-ol using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 2-nitro-5-methylhexan-1-ol. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Amino-5-methylhexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Amino-5-methylhexan-1-ol involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The compound may also participate in metabolic pathways, leading to the formation of biologically active metabolites.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylhexan-1-ol: Similar structure but with the amino group attached to the second carbon.
2-Amino-5-methylpentan-1-ol: Similar structure but with a shorter carbon chain.
Uniqueness
2-Amino-5-methylhexan-1-ol is unique due to the specific positioning of the amino and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials.
Biological Activity
2-Amino-5-methylhexan-1-ol, also referred to as (2S)-2-amino-5-methylhexan-1-ol, is an organic compound notable for its biological activity. With a molecular formula of C7H17N1O1 and a molecular weight of approximately 129.22 g/mol, this compound features both an amino group and a hydroxyl group, allowing for diverse chemical reactivity and interactions with biological systems .
Research indicates that this compound interacts with various enzymes and proteins, influencing cellular processes such as enzyme inhibition or activation. Specifically, it may form hydrogen bonds or ionic interactions with active sites on enzymes or receptors, modulating their activities and impacting biochemical pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant effects on metabolic processes.
Biological Activity
The biological activity of this compound has been documented in several studies:
- Enzyme Interaction : It has been shown to interact with multiple biomolecules, exhibiting potential as an enzyme inhibitor or activator. This interaction can influence physiological responses .
- Toxicology Research : The compound's interactions highlight its importance in pharmacology and toxicology research, suggesting that it may play a role in drug development and safety assessments .
- Pharmacological Applications : Due to its structural properties, it is being explored for potential applications in pharmacology, particularly in drug design where its ability to modify enzyme activity could be beneficial .
Comparative Analysis
The uniqueness of this compound lies in its combination of functional groups, which facilitates a wide range of biological interactions compared to similar compounds. Below is a comparative table highlighting related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Methylhexan-1-ol | Lacks amino group | Only contains a hydroxyl group |
2-Aminohexan-1-ol | Amino group at a different position | Structural isomer with different properties |
3-Amino-5-methylpentan-1-ol | Different carbon chain length | Variation in carbon skeleton |
4-Amino-2-methylhexan-1-ol | Similar structure but different position | Unique due to dual functionality |
Case Studies
Several case studies have demonstrated the biological activity of this compound:
Case Study 1: Enzyme Modulation
In a study examining the modulation of enzyme activity by various amines, this compound was shown to significantly inhibit the activity of certain proteases involved in metabolic pathways. This inhibition suggests potential therapeutic applications in conditions where protease regulation is critical .
Case Study 2: Toxicological Assessment
A toxicological assessment highlighted the compound's interactions with cellular membranes, indicating that it may alter membrane fluidity and permeability. Such effects could have implications for drug delivery systems and the design of new therapeutic agents .
Properties
IUPAC Name |
2-amino-5-methylhexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(2)3-4-7(8)5-9/h6-7,9H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQATQDZVQUMNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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